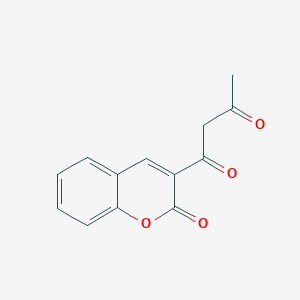
Coumarin, 3-acetoacetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-acetoacetyl- is a chemical compound that belongs to the coumarin family. It is a yellowish crystalline powder that has a sweet, vanilla-like odor. Coumarin, 3-acetoacetyl- has been widely used in various fields, including medicine, agriculture, and food industry.
作用機序
The exact mechanism of action of coumarin, 3-acetoacetyl- is not fully understood. However, it has been proposed that coumarin, 3-acetoacetyl- exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Coumarin, 3-acetoacetyl- has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
生化学的および生理学的効果
Coumarin, 3-acetoacetyl- has been found to exert various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Coumarin, 3-acetoacetyl- has also been found to exhibit antimicrobial activity, which may be useful in the development of new antimicrobial agents. In addition, coumarin, 3-acetoacetyl- has been shown to inhibit tumor cell growth and induce apoptosis, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
Coumarin, 3-acetoacetyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, coumarin, 3-acetoacetyl- has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous systems. In addition, coumarin, 3-acetoacetyl- has been found to exhibit some toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on coumarin, 3-acetoacetyl-. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods for coumarin, 3-acetoacetyl- may be useful for its wider application in scientific research. Finally, the development of new derivatives of coumarin, 3-acetoacetyl- may lead to the discovery of new compounds with improved biological activities.
合成法
Coumarin, 3-acetoacetyl- can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann reaction. The Knoevenagel condensation reaction involves the reaction of 3-acetoacetyl-2H-chromen-2-one with malonic acid in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base catalyst. The Pechmann reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
科学的研究の応用
Coumarin, 3-acetoacetyl- has been widely used in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Coumarin, 3-acetoacetyl- has also been found to exhibit antitumor and antiviral activities. In addition, coumarin, 3-acetoacetyl- has been used as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
13252-79-4 |
|---|---|
製品名 |
Coumarin, 3-acetoacetyl- |
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
1-(2-oxochromen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3 |
InChIキー |
AZAIGYUDADTJHD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
正規SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
同義語 |
3-Acetoacetylcoumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



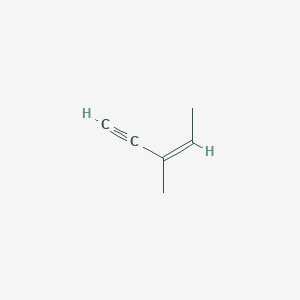
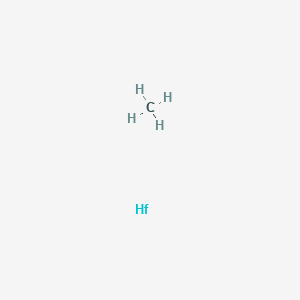
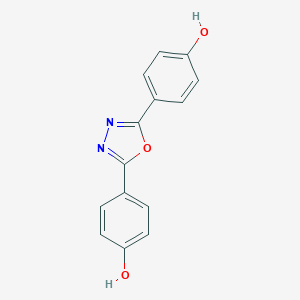
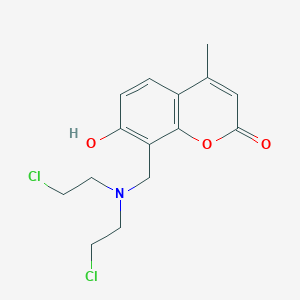
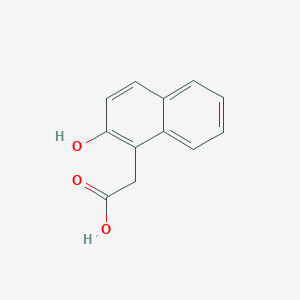
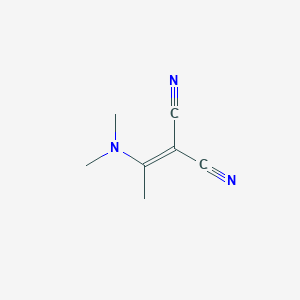
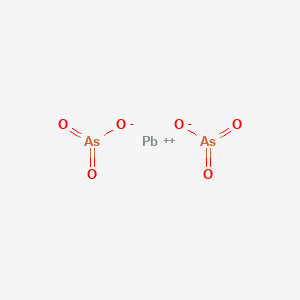
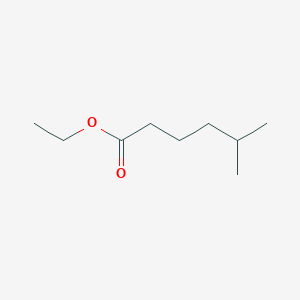
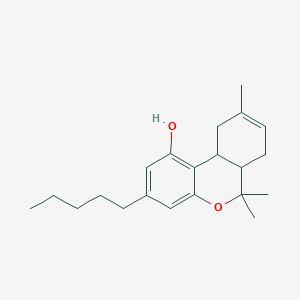

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
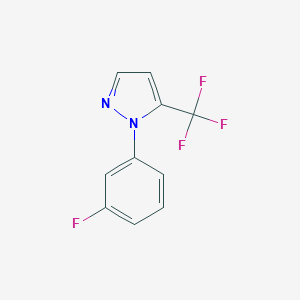
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)